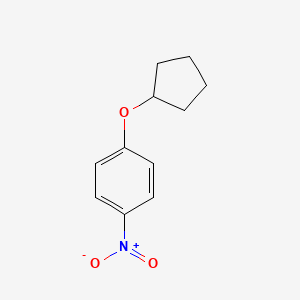

1-Bromo-4-(nitromethyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, highlighting its use as a precursor for graphene nanoribbons . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and their interconversion upon heating . These studies suggest that the synthesis of 1-Bromo-4-(nitromethyl)benzene would likely involve similar considerations of steric hindrance and isomerization.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for their reactivity and properties. The conformational study of a highly crowded brominated benzene derivative shows the influence of steric effects on the molecule's conformation . X-ray structure determinations provide insights into the interactions such as C–H···Br and C–Br···π that can stabilize the crystal structures of these compounds . These findings can be extrapolated to predict the molecular structure of this compound, which would also be influenced by the electron-withdrawing effects of the nitro group.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is diverse, as seen in the conversion of an aryl bromide to the corresponding aryllithium , and the use of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis . These reactions demonstrate the versatility of brominated benzene derivatives in synthetic chemistry, which would likely apply to this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are often characterized using spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and theoretical calculations have been used to analyze the vibrational modes . Such studies are essential for understanding the properties of brominated benzene derivatives and could be used to infer the properties of this compound.

Scientific Research Applications

Halogenation in Organic Synthesis

1-Bromo-4-(nitromethyl)benzene plays a significant role in the halogenation of polyalkylbenzenes, which is crucial for organic synthesis. Bovonsombat and Mcnelis (1993) demonstrated the use of catalytic quantities of p-toluenesulfonic acid in the ring halogenations of polyalkylbenzenes, highlighting the utility of such compounds in creating halogenated derivatives (Bovonsombat & Mcnelis, 1993).

Fluorescence Properties

The compound is also significant in the study of fluorescence properties of organic molecules. Liang Zuo-qi (2015) synthesized a related compound and investigated its photoluminescence properties, which are crucial for the development of materials with specific light-emitting capabilities (Liang Zuo-qi, 2015).

Synthesis of Graphene Nanoribbons

Patil et al. (2012) used a derivative of this compound as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is vital for advancements in nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).

Synthesis of Organometallic Compounds

The versatility of this compound extends to the field of organometallic chemistry. Fink et al. (1997) synthesized new compounds using this molecule, which were characterized by electrochemical studies, emphasizing its role in creating complex organometallic structures (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).

Molecular Electronics

In molecular electronics, this compound serves as a building block for molecular wires, as demonstrated by Stuhr-Hansen et al. (2005). They utilized aryl bromides derived from this compound for the synthesis of thiol end-capped molecular wires, showcasing its importance in developing electronic components at the molecular level (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(nitromethyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound reacts via a DISP type mechanism such that the electrolysis of p -BrC6H4NO2 occurs consuming between one and two electrons per reactant molecule, leading to the formation of the nitrobenzene radical anion and bromide ions .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, leading to the restoration of aromaticity .

Future Directions

While specific future directions for the use of 1-Bromo-4-(nitromethyl)benzene are not mentioned in the retrieved documents, its use as a syntheses material intermediate and a pharmaceutical intermediate suggests potential applications in the development of new synthetic methods and pharmaceutical compounds .

properties

IUPAC Name |

1-bromo-4-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWURJCOUZILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305316 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29559-25-9 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29559-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)